Tosedostat-d5: Technical Guide to Aminopeptidase Inhibition & Bioanalysis
Tosedostat-d5: Technical Guide to Aminopeptidase Inhibition & Bioanalysis
Executive Summary
Tosedostat (CHR-2797) is a first-in-class, orally active metalloenzyme inhibitor targeting the M1 family of aminopeptidases.[1] It functions as an ester prodrug, converted intracellularly into its active acid metabolite, CHR-79888 .[2][3][4] This conversion triggers a lethal amino acid deprivation response (AADR) in sensitive tumor cells, particularly in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
Tosedostat-d5 is the deuterated isotopolog of Tosedostat. While chemically synonymous in potency, its increased mass (+5 Da) renders it distinguishable by mass spectrometry. Consequently, Tosedostat-d5 serves a critical, dual-purpose role in drug development:
-
Bioanalytical Gold Standard: It is the requisite Internal Standard (IS) for quantifying Tosedostat levels in plasma/tissue via LC-MS/MS, correcting for matrix effects and ionization variability.
-
Metabolic Tracer (Research): It allows for precise tracking of the prodrug-to-active-metabolite conversion kinetics without interference from endogenous isomers.
This guide details the mechanism of the parent compound and provides the validated workflow for utilizing Tosedostat-d5 in pharmacokinetic (PK) profiling.
Chemical & Pharmacological Basis[5][6]
Structural Architecture
Tosedostat mimics the transition state of peptide hydrolysis. It contains a hydroxamic acid zinc-binding group (ZBG) essential for chelating the catalytic zinc atom in the aminopeptidase active site.
| Feature | Tosedostat (CHR-2797) | Tosedostat-d5 (Internal Standard) |
| Molecular Formula | C₂₁H₃₀N₂O₆ | C₂₁H₂₅D₅N₂O₆ |
| Molar Mass | ~406.5 g/mol | ~411.5 g/mol (+5 Da shift) |
| Key Moiety | Phenylglycine side chain | Pentadeuterated Phenyl Ring (Typical labeling site) |
| Role | Therapeutic Prodrug | Analytical Reference Standard |
| Solubility | DMSO (>20 mg/mL) | DMSO (>20 mg/mL) |
The Prodrug Mechanism
Tosedostat is an ester.[2][5] Upon cellular entry, intracellular esterases (specifically carboxylesterases) cleave the cyclopentyl ester group. This releases the free acid, CHR-79888 , which is poorly membrane-permeable.[1][6][7]
-
Result: The active inhibitor is "trapped" inside the cell, accumulating to concentrations 100–1000x higher than extracellular levels.
-
Target: M1 Aminopeptidases, specifically Aminopeptidase N (CD13) , Leucine Aminopeptidase (LAP) , and Puromycin-sensitive aminopeptidase (PuSA) .
Mechanism of Action: The Amino Acid Deprivation Response
The efficacy of Tosedostat relies on blocking the final step of protein recycling.[2] By inhibiting aminopeptidases, the cell cannot recycle amino acids from degraded proteins.
Pathway Visualization
The following diagram illustrates the "Intracellular Trap" mechanism and the downstream Unfolded Protein Response (UPR).
Caption: The "Intracellular Trap" mechanism of Tosedostat. The prodrug enters the cell, is cleaved to the active acid (CHR-79888), blocks amino acid recycling, and triggers fatal stress.[1][7]
Analytical Application: Tosedostat-d5 in LC-MS/MS
In drug development, distinguishing the prodrug (Tosedostat) from the metabolite (CHR-79888) in plasma is critical. Tosedostat-d5 is the required Internal Standard (IS) for this workflow.
Why Deuterium?
-
Co-Elution: Tosedostat-d5 has nearly identical physicochemical properties (retention time, pKa) to Tosedostat. It elutes at the same time but is detected in a separate mass channel (+5 m/z).
-
Matrix Correction: Any ion suppression caused by plasma phospholipids affects both the analyte and the d5-IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.
Protocol: Quantification of Tosedostat in Plasma
Objective: Quantify Tosedostat concentrations in human plasma (range: 1–1000 ng/mL).
Reagents:
-
Internal Standard: Tosedostat-d5 (100 ng/mL working solution in MeOH)
-
Matrix: Human Plasma (K2EDTA)
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of Tosedostat-d5 IS solution (Working conc: 100 ng/mL).
-
Add 200 µL of cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Mobile Phase A (Water/0.1% FA) to match initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode (M+H)+.
-
-
MRM Transitions (Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tosedostat | 407.2 | 234.1 | 30 | 20 |
| Tosedostat-d5 | 412.2 | 239.1 | 30 | 20 |
| CHR-79888 | 339.2 | 166.1 | 35 | 22 |
Note: The product ions represent the cleavage of the side chain. The d5 label (on the phenyl ring) is retained in the fragment, maintaining the mass shift.
Bioanalytical Workflow Diagram
Caption: Validated workflow for Tosedostat quantification using Tosedostat-d5 as the Internal Standard.
References
-
Krige, D., et al. (2008). "CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1][8][5] Cancer Research. [Link]
-
Löwenberg, B., et al. (2010). "Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia."[11] Journal of Clinical Oncology. [Link]
-
Cortes, J., et al. (2013). "Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study." The Lancet Oncology. [Link]
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." (Standard for LC-MS/MS protocol design). [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. CHR 2797 [bio-gems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
